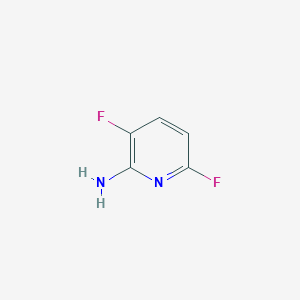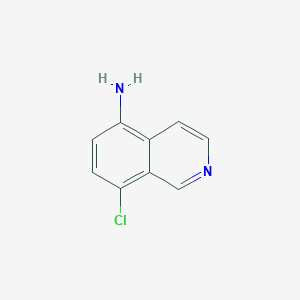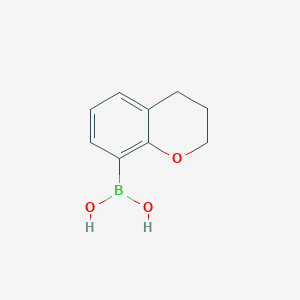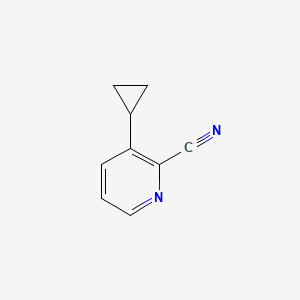
3-Cyclopropylpicolinonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of CPPN is represented by the formula C9H8N2 . The InChI code for CPPN is 1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 .Physical And Chemical Properties Analysis
CPPN has a molecular weight of 144.17 g/mol and a melting point of 119 °C. It is insoluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. CPPN is a weak base with a pKa of 1.79 and has a logP of 2.4, indicating moderate lipophilicity.Aplicaciones Científicas De Investigación
C-H Functionalization in Cyclopropanes
- Researchers have developed a palladium-catalyzed, picolinamide-enabled efficient C-H arylation of cyclopropanes, demonstrating a practical approach for the functionalization of these compounds. This method allows the use of various aryl iodides as coupling partners, leading to the exclusive formation of cis-substituted cyclopropylpicolinamides (Roman & Charette, 2013).
Photophysical Properties in Iridium Complexes
- A study on heteroleptic cyclometalated Ir(III) complexes, including Ir(Fppy)2(dmb), reports their synthesis and comprehensive photophysical properties. These complexes show potential in light-emitting devices and temperature sensors due to their high emission efficiencies and thermal sensitivity of their photophysical properties (Zanoni et al., 2014).
Synthesis of Benzoazepinoisoquinolinones
- The synthesis of 3-arylisoquinolines through cycloaddition reactions and their subsequent transformation into benzo[3,4]azepino[1,2-b]isoquinolinones using ring-closing metathesis (RCM) reaction is reported. This method provides a useful approach for the synthesis of these heterocyclic compounds (Van et al., 2011).
Enantioselective Catalysis
- New optically active 3,5-dinitrosalicyloxazolines have been synthesized and used as in-situ catalysts for enantioselective cyclopropanation reactions. This development offers a new perspective in the field of enantioselective catalysis (Brunner & Haßler, 1998).
Synthesis of Spiroindolines
- An innovative method for the synthesis of cyclopropyl spiroindolines is described using palladium(0)-catalyzed C-H functionalization. This process allows the creation of functionalized indoline scaffolds, highlighting the versatility of spiroindolines in chemical synthesis (Saget et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-cyclopropylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCVAZUZHHNMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698963 | |
| Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpicolinonitrile | |
CAS RN |
878805-22-2 | |
| Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

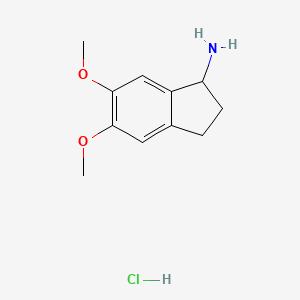
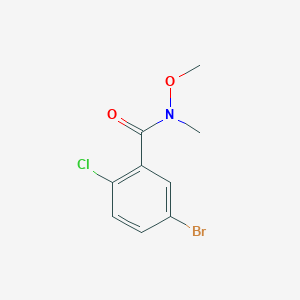
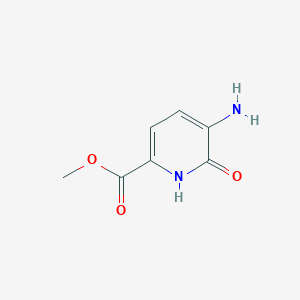
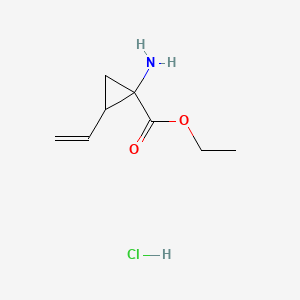

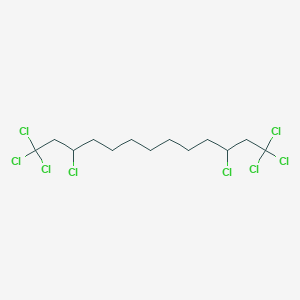

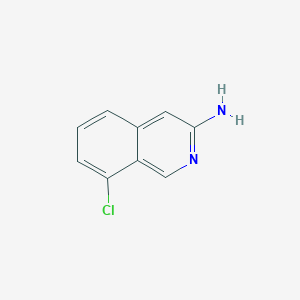
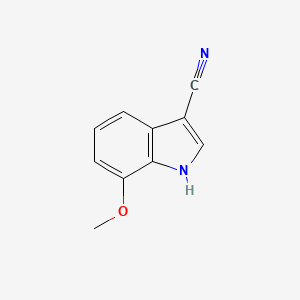
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
